Product packaging for Methyl 4-biphenylcarboxylate(Cat. No.:CAS No. 720-75-2)

Methyl 4-biphenylcarboxylate

Cat. No.: B554700
CAS No.: 720-75-2
M. Wt: 212.24 g/mol
InChI Key: GATUGNVDXMYTJX-UHFFFAOYSA-N
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Description

Significance and Research Context in Contemporary Organic Chemistry

In modern organic chemistry, Methyl 4-biphenylcarboxylate is recognized primarily as a crucial building block and synthetic intermediate. Its structure is a key component in the synthesis of more complex molecules. One of the most notable applications is its role as an intermediate in the production of angiotensin II receptor antagonists, a class of pharmaceuticals used to treat hypertension. For instance, derivatives like 4'-methylbiphenyl-2-carboxylic acid and its esters are fundamental in synthesizing drugs such as Telmisartan. google.comcphi-online.comgoogle.com

The biphenyl (B1667301) scaffold is also central to the field of materials science. The rigid, rod-like nature of biphenyl derivatives makes them ideal candidates for the development of liquid crystals. researchgate.netscispace.com this compound and related esters are investigated for creating materials with specific optical and thermal properties. smolecule.comacs.org Furthermore, its derivatives are used in ligand design for creating specialized metal complexes and in the development of organic semiconductors and mechanoluminescent materials.

The reactivity of the ester group allows for various chemical transformations, including hydrolysis to the corresponding carboxylic acid and reduction to an alcohol, further expanding its utility in synthetic pathways.

Historical Trajectory of Research on Biphenylcarboxylates

Research into biphenylcarboxylic acids and their esters has a history rooted in the broader exploration of biphenyl derivatives. Early investigations, dating back to the mid-20th century, often focused on fundamental synthesis techniques like the Ullmann coupling reaction to form the biphenyl structure. smolecule.com Over the decades, synthetic methods have evolved significantly. The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, revolutionized the synthesis of biphenyls, offering higher yields and greater functional group tolerance compared to older methods.

The study of biphenylcarboxylates has been closely linked with the advancement of materials science. Their liquid crystalline properties were identified and have been the subject of research for decades, with early patents describing the preparation and properties of various biphenylcarboxylate-based liquid crystals. researchgate.net This research has progressed from simple esters to complex, chiral molecules capable of forming advanced liquid crystal phases like ferroelectric and antiferroelectric states. smolecule.comresearchgate.net

In medicinal chemistry, the biphenyl scaffold has long been recognized as a "privileged structure," meaning it is capable of binding to multiple biological targets. This has led to sustained interest in synthesizing and evaluating a wide array of biphenylcarboxylic acid derivatives for potential therapeutic applications, including antifungal agents and enzyme inhibitors.

Scope and Interdisciplinary Relevance in Chemical Sciences

The utility of this compound and its parent structure, biphenylcarboxylic acid, extends across multiple scientific fields, highlighting its interdisciplinary relevance.

In materials science , these compounds are fundamental to the design of liquid crystals for displays and optical devices. researchgate.netacs.org Their unique molecular geometry and ability to self-assemble into ordered phases are critical for these applications. smolecule.com Research has expanded to include their use in organic photovoltaics and as components in advanced polymers and coatings where thermal stability and specific electronic properties are required. smolecule.com

In medicinal chemistry and pharmacology , the biphenylcarboxylate core is a cornerstone for drug discovery. smolecule.com It serves as the foundational structure for numerous pharmaceuticals, particularly cardiovascular drugs. cphi-online.comgoogle.com Its derivatives have been investigated for a range of biological activities, including antifungal and anti-inflammatory properties, and as inhibitors for various enzymes. smolecule.com Recent studies have explored biphenyl carboxylic acid derivatives as potent inhibitors of the URAT1 transporter, relevant for treating hyperuricemia. mdpi.com

In analytical chemistry , polysiloxanes containing biphenylcarboxylate ester groups have been developed as stationary phases for capillary gas chromatography, demonstrating their utility in creating specialized separation materials.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Namemethyl 4-phenylbenzoate nih.gov
CAS Number720-75-2 nih.govnist.gov
Molecular FormulaC₁₄H₁₂O₂ nih.govnist.gov
Molecular Weight212.24 g/mol nih.govnist.gov
AppearanceWhite crystalline solid
Melting Point73-76 °C nih.gov

Table 2: Selected Synthesis Methods for Biphenylcarboxylates

Reaction TypeDescriptionCatalyst/ReagentsTypical YieldSource(s)
Suzuki CouplingCoupling of an aryl halide with an arylboronic acid. A common method for forming the biphenyl C-C bond.Palladium-based catalyst (e.g., Pd/C, Pd(PPh₃)₄)High (e.g., ~82-85%)
Diels-Alder ReactionThermal reaction of methyl 2-oxo-2H-pyran-5-carboxylates with styrenes.10% Palladium on activated carbon (Pd-C)Good tandfonline.com
Fischer EsterificationReaction of a carboxylic acid (e.g., 4-Biphenylcarboxylic acid) with an alcohol in the presence of an acid catalyst.Sulfuric Acid (H₂SO₄)High chemicalbook.com
One-Pot SynthesisHydrolysis of a cyanobiphenyl followed by in-situ esterification.Acid (e.g., H₂SO₄)71-97% google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O2 B554700 Methyl 4-biphenylcarboxylate CAS No. 720-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-phenylbenzoate
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InChI

InChI=1S/C14H12O2/c1-16-14(15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
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InChI Key

GATUGNVDXMYTJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12O2
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DSSTOX Substance ID

DTXSID8061054
Record name [1,1'-Biphenyl]-4-carboxylic acid, methyl ester
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Molecular Weight

212.24 g/mol
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CAS No.

720-75-2
Record name [1,1′-Biphenyl]-4-carboxylic acid, methyl ester
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Record name Methyl 4-biphenylcarboxylate
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Advanced Synthetic Methodologies and Process Innovations for Methyl 4 Biphenylcarboxylate

Esterification Strategies for the Methyl 4-biphenylcarboxylate Moiety

The formation of the methyl ester group from 4-biphenylcarboxylic acid is a critical step that can be achieved through several pathways, ranging from traditional acid catalysis to modern, environmentally benign approaches.

Classical and Green Chemistry Approaches in Direct Esterification

Direct esterification involves the reaction of 4-biphenylcarboxylic acid with methanol (B129727).

Classical Methods: The most traditional route is the Fischer-Speicher esterification, which utilizes a strong mineral acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), with an excess of methanol to drive the equilibrium towards the product, this compound. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. wikipedia.org While effective, this method often requires high temperatures, long reaction times, and generates acidic waste, posing environmental concerns.

Green Chemistry Approaches: Modern synthetic chemistry emphasizes the development of more sustainable processes. For the esterification of 4-biphenylcarboxylic acid, several green alternatives have emerged:

Heterogeneous Acid Catalysis: The use of solid acid catalysts, such as the ion-exchange resin Dowex H+, offers a greener alternative. These catalysts are easily separated from the reaction mixture by simple filtration and can be reused, minimizing waste. The Dowex H+/NaI system has proven effective for the esterification of various carboxylic acids, including benzoic acid derivatives, achieving high yields. rsc.org

Metal Salt Catalysts: Hafnium(IV) and Zirconium(IV) salts have been identified as highly efficient and low-toxicity catalysts for the direct esterification of carboxylic acids with alcohols. acs.org These catalysts are effective even when equimolar amounts of the acid and alcohol are used, improving atom economy and reducing the need for excess reagents. acs.org

Ionic Liquids: Ionic liquids, such as those based on 1,3-dialkylimidazolium, can serve as both the solvent and catalyst. mdpi.com Their low volatility, high thermal stability, and reusability make them attractive media for green esterification processes. mdpi.com

Table 1: Comparison of Catalytic Systems in Direct Esterification

Catalyst System Typical Conditions Advantages Disadvantages
H₂SO₄ (Classical) Reflux in excess methanol Low cost, readily available Corrosive, generates acidic waste, difficult separation
Dowex H+ (Green) Reflux in methanol, reusable resin Reusable, easy separation, non-corrosive May require longer reaction times than mineral acids
ZrCl₄/HfCl₄ (Green) Toluene, reflux High atom economy, low toxicity, high chemoselectivity Higher initial cost compared to simple acids
Ionic Liquids (Green) Mild conditions, reusable medium Reusable, low volatility, can act as both solvent and catalyst High cost, potential moisture sensitivity

Transesterification Methodologies and Catalytic Systems

Transesterification is an alternative route to this compound, involving the conversion of a different ester of 4-biphenylcarboxylic acid (e.g., an ethyl or propyl ester) into the methyl ester by reaction with methanol. This process is also an equilibrium reaction and is typically catalyzed by either an acid or a base.

Base-catalyzed transesterification is particularly common and efficient. A strong base, such as sodium methoxide (B1231860) (NaOMe) or potassium hydroxide (B78521) (KOH), is used to generate the methoxide ion (CH₃O⁻) from methanol. iitk.ac.infishersci.es The methoxide ion then acts as a potent nucleophile, attacking the carbonyl carbon of the starting ester. This leads to a tetrahedral intermediate, which subsequently collapses to release the original alkoxide and form the desired this compound. fishersci.es The process is often driven to completion by using a large excess of methanol. fishersci.es This method is advantageous for its rapid reaction rates at moderate temperatures. fishersci.es

Carbon-Carbon Coupling Reactions in Biphenylcarboxylates Synthesis

The construction of the core biphenyl (B1667301) structure is a cornerstone of synthesizing this class of compounds. Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is the preeminent method for synthesizing biphenyls due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-based reagents. fishersci.eslibretexts.org The synthesis of this compound via this method typically involves the palladium-catalyzed reaction between methyl 4-halobenzoate (where the halide is I, Br, or Cl) and phenylboronic acid. fishersci.es

The catalytic cycle generally proceeds through three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the methyl 4-halobenzoate, inserting itself into the carbon-halogen bond to form a palladium(II) species.

Transmetalation: The organoboron compound (phenylboronic acid), activated by a base, transfers its phenyl group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups (the phenyl and the benzoate (B1203000) moiety) on the palladium center couple and are eliminated from the metal, forming the C-C bond of the biphenyl product and regenerating the palladium(0) catalyst.

Yields for Suzuki-Miyaura reactions are often high, and a wide array of palladium catalysts and ligands can be employed to optimize the process for specific substrates. harvard.edu Another notable palladium-catalyzed method is the Hiyama cross-coupling, which utilizes organosilicon reagents. rsc.orgconicet.gov.ar This reaction can be used to prepare biaryl compounds from aryl halides and aryl(trialkoxy)silanes under palladium catalysis, offering an alternative to organoboron compounds. rsc.org

Table 2: Examples of Palladium-Catalyzed Synthesis of Biphenylcarboxylates

Reaction Type Coupling Partners Catalyst/Ligand Base/Solvent Yield
Suzuki-Miyaura Methyl 4-iodobenzoate (B1621894) + Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ / Toluene ~85%
Suzuki-Miyaura 4-Bromobenzoic acid + Phenylboronic acid Pd(OAc)₂ K₂CO₃ / H₂O ~85%
Hiyama Resin-bound 4-iodobenzoate + Phenyltriethoxysilane Pd(PPh₃)₄ TBAF / THF ~77% conicet.gov.ar

Other Metal-Mediated Coupling Approaches

While palladium catalysis is dominant, other transition metals are also effective for synthesizing the biphenyl core.

Copper-Mediated Ullmann Reaction: The classical Ullmann reaction involves the self-coupling of two molecules of an aryl halide in the presence of copper metal at high temperatures to form a symmetrical biaryl. wikipedia.orgorganic-chemistry.org While the traditional conditions are harsh, modern modifications of the Ullmann-type reaction use copper catalysts, often at more moderate temperatures, to couple different aryl partners. iitk.ac.inorganic-chemistry.org This provides a palladium-free alternative for the synthesis of biphenyl structures, although it is sometimes less versatile than the Suzuki reaction. google.com

Nickel-Catalyzed Coupling: Nickel catalysts are gaining prominence as a more cost-effective alternative to palladium for cross-coupling reactions. rsc.org Nickel-catalyzed Suzuki-Miyaura type reactions can effectively couple aryl halides with phenylboronic acids to generate biphenyl derivatives, sometimes with unique reactivity or selectivity compared to palladium systems. rsc.org

Derivatization and Functionalization Strategies of the Biphenyl Core

Once the this compound scaffold is synthesized, its biphenyl core can be further modified to create a diverse range of derivatives. This "decoration" of the aromatic rings is crucial for tuning the molecule's properties for specific applications, such as in liquid crystals or as pharmaceutical intermediates. nih.gov

Functional groups can be introduced onto either phenyl ring through various reactions. A common strategy is electrophilic aromatic substitution. For example, nitration can introduce a nitro group onto the biphenyl core, which can then be reduced to an amino group, providing a handle for further chemical transformations. rsc.orgnih.gov Halogenation can also be performed, introducing bromine or chlorine atoms that can subsequently participate in further cross-coupling reactions to build more complex structures.

Another powerful strategy involves using a directing group to guide C-H functionalization to a specific position on the biphenyl core. nih.gov This advanced methodology allows for the direct installation of functional groups such as iodo, acetoxy, or olefinic groups at positions that might be difficult to access through classical electrophilic substitution, offering a highly efficient route to complex biphenyl derivatives. nih.gov For instance, a nitrile group can direct palladium-catalyzed iodination or olefination to the meta-position of the biphenyl system. nih.gov

Halogenation and Nitro-Functionalization Precursors

The use of halogenated and nitro-functionalized precursors is a foundational strategy for constructing the biphenyl scaffold of this compound and its derivatives. These functional groups serve as versatile handles for subsequent cross-coupling reactions and further molecular elaboration.

Halogenated Precursors: Halogenated biphenyls are common starting materials, with brominated compounds being particularly prevalent. For instance, Methyl 4′-(bromomethyl)biphenyl-2-carboxylate is a key intermediate in various synthetic pathways. snnu.edu.cnmdpi.com Its synthesis often starts from precursors like 2-cyano-4'-bromomethylbiphenyl. One method involves the reaction of 2-cyano-4'-bromomethylbiphenyl with methanol and water in the presence of a catalyst such as sulfuric acid or methanesulfonic acid under high pressure (1.0–2.5 MPa) and elevated temperatures (140–170 °C). mdpi.com This process directly yields the methyl ester.

Another significant halogenated precursor is the tert-butyl ester analogue, 4′-(bromomethyl)-2-biphenylcarboxylic acid tert-butyl ester, which is utilized in the synthesis of complex pharmaceuticals. nih.gov The synthesis of such precursors can involve the bromination of a methyl group on the biphenyl ring system using N-bromosuccinimide (NBS) and a radical initiator like AIBN. nih.gov Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has become indispensable for creating the C-X (carbon-halogen) bonds necessary for these precursors. researchgate.net

Nitro-Functionalized Precursors: Nitro groups are powerful directing groups and can be readily converted into other functionalities, most notably amines. The synthesis of nitro-functionalized precursors like Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate often employs Suzuki coupling reactions. wiley.comresearchgate.net For example, a Suzuki coupling between a nitro-substituted aryl halide (e.g., methyl 3-chloro-2-nitrobenzoate) and a corresponding boronic acid can efficiently generate the nitro-biphenyl backbone. researchgate.net This nitro-biphenyl carboxylate can then be subjected to reduction, converting the nitro group to an amine, which opens pathways for further diversification. wiley.comresearchgate.net The synthesis of various functionalized 4,4'-biphenyldicarboxylic acids, including the 2-nitro derivative, has been extensively documented as a route to creating functional materials like metal-organic frameworks (MOFs). capes.gov.brbeilstein-journals.org

Table 1: Examples of Halogenated and Nitro-Functionalized Precursors

Compound Name Precursor Type Key Synthetic Reaction Reference
Methyl 4′-(bromomethyl)biphenyl-2-carboxylate Halogenated Catalytic hydrolysis/esterification of a cyanobiphenyl mdpi.com
4′-(bromomethyl)-2-biphenylcarboxylic acid tert-butyl ester Halogenated Radical bromination of a methylbiphenyl derivative nih.gov
Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate Nitro-functionalized Suzuki cross-coupling wiley.comresearchgate.net
2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid Nitro-functionalized Saponification of the corresponding dimethyl ester rsc.org

Introduction of Diverse Chemical Functionalities

The ability to introduce a wide range of chemical groups onto the biphenyl core of this compound is crucial for tailoring its properties for specific applications.

A primary method for introducing a hydroxyl group is through the esterification of a hydroxy-functionalized biphenylcarboxylic acid. For example, Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate can be synthesized with a near-quantitative yield (98%) by dissolving 4'-hydroxy-4-biphenylcarboxylic acid in methanol with sulfuric acid and toluene, followed by heating under reflux. chemicalbook.com

More complex functionalities are often introduced at the precursor stage. Research into metal-organic frameworks has led to the development of synthetic routes for biphenyldicarboxylic acids featuring amino, azido, and alkynyl groups. capes.gov.brbeilstein-journals.org These functionalized linkers are typically prepared via multi-step syntheses involving Suzuki couplings of appropriately substituted boronic acids and aryl halides, followed by transformations to install the desired functionality. These methods are directly applicable to the synthesis of functionalized this compound analogues.

Furthermore, post-polymerization modification demonstrates the versatility of the biphenyl scaffold. Halogenated polystyrenes can be functionalized via cross-coupling reactions to incorporate moieties like 4-biphenylcarboxylate, highlighting how a halogen on the biphenyl ring serves as a key attachment point for diverse chemical groups. thieme-connect.com

Table 2: Methods for Introducing Functional Groups

Functional Group Synthetic Approach Example Compound Reference
Hydroxyl (-OH) Acid-catalyzed esterification of a hydroxy-acid precursor Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate chemicalbook.com
Amino (-NH₂) Synthesis from a nitro-precursor followed by reduction 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid capes.gov.brbeilstein-journals.org
Azido (-N₃) Synthesis from an amino-precursor via diazotization 2-azido-[1,1'-biphenyl]-4,4'-dicarboxylic acid capes.gov.brbeilstein-journals.org
Alkynyl (-C≡CH) Suzuki coupling with an alkyne-bearing precursor 2-ethynyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid capes.gov.brbeilstein-journals.org

One-Pot Synthesis and Process Intensification Studies

To enhance efficiency, reduce waste, and lower costs, significant research has been directed towards process intensification, particularly through the development of one-pot synthetic procedures. A prime example is a one-pot technology for producing 4'-methyl-2-carboxylate biphenyl from 4'-methyl-2-cyanobiphenyl. uwindsor.ca This process is conducted in a single reaction vessel where the cyanobiphenyl is first hydrolyzed under acidic conditions to form the carboxylic acid. Subsequently, after removing excess water via azeotropic distillation with an organic solvent, an alcohol and an esterification catalyst (like sulfuric acid) are added to generate the final methyl ester product. uwindsor.ca This method avoids the isolation of intermediates, minimizes material handling, and prevents the generation of ammonia (B1221849) gas and salt-containing wastewater associated with traditional nitrile hydrolysis methods. uwindsor.ca

Process intensification is also achieved by optimizing reaction conditions to shorten production cycles and simplify technology. A synthetic method for Methyl 4'-bromomethylbiphenyl-2-carboxylate from 2-cyan-4'-bromomethylbiphenyl utilizes a high-pressure reactor (1.0–2.5 MPa) with methanol, water, and an acid catalyst. mdpi.com This approach is noted for its simple technology, short reaction steps, easily controllable conditions, and low production cost, representing a significant process improvement over multi-step alternatives. mdpi.com

Stereoselective Synthesis Approaches for Related Chiral Analogues

While this compound itself is achiral, biphenyls with sufficient steric hindrance to rotation around the C-C single bond can exist as stable, separable enantiomers known as atropisomers. researchgate.net The synthesis of such axially chiral analogues is of great interest for applications in asymmetric catalysis and materials science. beilstein-journals.orgresearchgate.net

Modern synthetic strategies for achieving stereoselectivity focus on several key approaches:

Atroposelective Cross-Coupling: The Suzuki-Miyaura coupling is a powerful tool for forming the biaryl bond. Its asymmetric variant, using chiral ligands, can control the resulting axial chirality. acs.orgresearchgate.net For example, the use of enantiopure sulfonated SPhos (sSPhos) as a ligand in a palladium-catalyzed Suzuki-Miyaura coupling has been shown to produce highly enantioenriched 2,2′-biphenols, a class of axially chiral compounds. thieme-connect.comacs.org This demonstrates a direct, modular approach to constructing the chiral biphenyl core.

Desymmetrization: This strategy involves the stereoselective transformation of a prochiral, symmetrically substituted biphenyl. Lipases, a class of enzymes, have been successfully used for the atroposelective desymmetrization of σ-symmetric biphenyl diols. researchgate.net By catalyzing a selective acylation or hydrolysis on one of two identical functional groups, the enzyme can produce axially chiral monoesters with high enantiomeric purity. researchgate.net

Chirality Transfer and C-H Functionalization: In this approach, chirality is transferred from a chiral auxiliary or catalyst to the biphenyl axis. Palladium-catalyzed diastereoselective C-H alkenylation reactions, using chiral auxiliaries like sulfoxides, can yield functionalized, axially chiral biphenyls. snnu.edu.cn Another method involves a "chirality relay" where a pre-existing stereocenter in the molecule directs the stereoselective ring-opening of a cyclic precursor to form an axially chiral biaryl. mdpi.com

These advanced methods allow for the precise construction of complex, enantiomerically pure biphenyl structures related to this compound, enabling the development of sophisticated chiral materials and catalysts. wiley.com

Mechanistic Investigations and Reaction Pathway Elucidation

Unraveling Reaction Intermediates and Transition States

The formation of the biphenyl (B1667301) scaffold in compounds like Methyl 4-biphenylcarboxylate typically proceeds through a series of well-defined intermediates and transition states, particularly within palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. libretexts.orgwikipedia.org The catalytic cycle of these reactions involves a sequence of fundamental steps: oxidative addition, transmetalation (in the Suzuki reaction) or migratory insertion (in the Heck reaction), and reductive elimination. libretexts.orgnumberanalytics.com

In the Suzuki-Miyaura coupling, the cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org This is a critical, often rate-determining step, influenced by the nature of the halide and the catalyst. Following this, transmetalation occurs, where the organic group from an organoboron compound is transferred to the palladium center. nih.gov This step itself can proceed through different pathways, involving the formation of boronate species. The final step is reductive elimination, which forms the new carbon-carbon bond of the biphenyl structure and regenerates the active Pd(0) catalyst. libretexts.orgnih.gov

The Heck reaction follows a similar initial oxidative addition step to form a Pd(II) complex. wikipedia.orglibretexts.org However, instead of transmetalation, the mechanism involves the coordination and subsequent migratory insertion of an alkene into the palladium-carbon bond. numberanalytics.comlibretexts.org The cycle concludes with a β-hydride elimination to form the product and a palladium-hydride complex, which is then converted back to the active catalyst. numberanalytics.com

In some transformations of biphenyl derivatives, the involvement of other types of intermediates, such as radical cations, has been observed. These can undergo fragmentation through C-C or C-H bond cleavage. acs.org Additionally, spirocyclic intermediates have been proposed in certain rearrangement reactions of biphenyl systems. gatech.edu The stability of intermediates is a key factor; for instance, benzylic carbocations are stabilized by charge delocalization across the aromatic ring. libretexts.org

Table 1: Key Intermediates in Biphenyl Synthesis Pathways

Reaction Pathway Key Intermediates Description Source(s)
Suzuki-Miyaura Coupling Pd(0) complex, Aryl-Pd(II)-Halide complex, Aryl-Pd(II)-Aryl' complex The reaction cycles through Pd(0) and Pd(II) oxidation states. Oxidative addition forms the first Pd(II) intermediate, transmetalation forms the di-aryl palladium species, and reductive elimination regenerates the Pd(0) catalyst. libretexts.orgnih.gov
Heck Reaction Pd(0) complex, Aryl-Pd(II)-Halide complex, Alkylpalladium complex Similar to Suzuki, it begins with oxidative addition to Pd(0). This is followed by alkene coordination, migratory insertion, and β-hydride elimination. wikipedia.orgnumberanalytics.comlibretexts.org
Cobalt-Catalyzed Reduction Silyl (B83357) acetal (B89532), Silyl ether, Benzylic radical The reduction of an ester like this compound can proceed via hydrosilylation to form a silyl acetal, which is then reduced to a silyl ether intermediate and finally to the alkane via a benzylic radical. rsc.org

| Radical-Mediated Oxidation | Radical Cations | Oxidation can occur via radical cations which may then undergo fragmentation, such as C-C or C-H bond cleavage. | acs.org |

Role of Catalysts and Ligands in Reaction Pathways

Catalysts and their associated ligands are central to directing the reaction pathways for the synthesis of this compound, primarily by influencing the efficiency and selectivity of cross-coupling reactions. Palladium is the most common and efficient catalyst for these transformations. researchgate.net The choice of the palladium precursor, such as Pd(OAc)₂ or Pd(PPh₃)₄, and the ligands dramatically affects the reaction outcome. numberanalytics.comconicet.gov.armdpi.com

Ligands, typically electron-rich phosphines or N-heterocyclic carbenes (NHCs), play a crucial role by modulating the electronic properties and steric environment of the palladium center. numberanalytics.comsigmaaldrich.com This modulation enhances the catalyst's stability and reactivity. numberanalytics.com For example, bulky, electron-rich dialkylbiaryl phosphine (B1218219) ligands, such as those developed by Buchwald, are highly effective in promoting challenging cross-coupling reactions by facilitating the oxidative addition and reductive elimination steps. sigmaaldrich.com The development of palladium precatalysts, like the Buchwald G3 and G4 generations, offers improved stability, solubility, and efficiency, often allowing for lower catalyst loadings and milder reaction conditions. sigmaaldrich.com

The ligand can also influence which mechanistic pathway is followed. In the Heck reaction, for instance, the nature of the leaving group on the aryl substrate and the type of phosphine ligand can determine whether the reaction proceeds through a neutral or cationic pathway, which in turn affects stereoselectivity. libretexts.org Chiral ligands, such as (R)-BINAP, are used to induce stereoselectivity in asymmetric synthesis. libretexts.org The development of adjustable axially chiral biphenyl ligands allows for the fine-tuning of catalysts for specific asymmetric transformations. nih.gov

Table 2: Influence of Selected Catalysts and Ligands on Biphenyl Synthesis

Catalyst/Ligand System Role in Reaction Pathway Typical Application Source(s)
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) A common Pd(0) source that enters the catalytic cycle directly. Triphenylphosphine is a moderately electron-donating ligand. Suzuki, Heck, and Stille couplings. wikipedia.orgconicet.gov.armdpi.com
Buchwald Ligands & Precatalysts (e.g., G3, G4) Bulky, electron-rich phosphine ligands that enhance catalyst reactivity and stability, enabling the coupling of less reactive substrates. Suzuki-Miyaura reactions, N-arylations. sigmaaldrich.com
N-Heterocyclic Carbenes (NHCs) Strong σ-donating ligands that form stable complexes with palladium, often leading to highly active and robust catalysts. Heck and Suzuki reactions. organic-chemistry.org
(R)-BINAP A chiral diphosphine ligand used to create a chiral environment around the metal center, enabling stereoselective reactions. Asymmetric Heck reactions. libretexts.org

| YPhos Ligands | Ylide-substituted phosphines with unique electronic properties that help activate aryl halides, particularly challenging aryl chlorides. | Coupling of aryl chlorides with alkyllithium reagents. | chemistryviews.org |

Radical and Ionic Mechanisms in Biphenylcarboxylate Transformations

The transformations involving biphenylcarboxylates can proceed through both ionic and radical mechanisms, with the specific pathway often dictated by the reactants, catalysts, and reaction conditions.

The most prominent ionic mechanisms are found in palladium-catalyzed cross-coupling reactions. wikipedia.org The Suzuki-Miyaura and Heck reactions are classic examples that proceed via a Pd(0)/Pd(II) catalytic cycle. libretexts.orgwikipedia.org This cycle involves the movement of charged species and the formation and cleavage of bonds in a concerted, heterolytic manner. Key steps like oxidative addition, transmetalation, and reductive elimination are fundamentally ionic processes involving the palladium metal center and its ligands. libretexts.orgnih.gov

However, radical pathways can also be operative. In certain contexts, single-electron transfer (SET) from a nucleophile or to a substrate can initiate a radical cascade. For example, the oxidation of some biphenyl derivatives has been shown to occur via radical cations, which subsequently undergo fragmentation. acs.org The reduction of esters like this compound using a cobalt catalyst has also been demonstrated to proceed through a benzylic radical intermediate. rsc.org Furthermore, electrochemical methods can be employed to generate radical cations from substrates, which then undergo cyclization or other transformations to form complex heterocyclic structures. rsc.org In some cases, the distinction between pathways can be subtle, with competition between ionic and radical steps influencing the final product distribution.

Table 3: Comparison of Ionic and Radical Mechanisms

Feature Ionic Mechanism (e.g., Suzuki Coupling) Radical Mechanism
Initiation Interaction with a charged or highly polarized catalyst (e.g., Pd(0)). Homolytic bond cleavage, single-electron transfer (SET), or electrochemical oxidation/reduction. acs.orgrsc.org
Intermediates Organometallic complexes with defined oxidation states (e.g., Pd(II) intermediates). Carbocations or carbanions. libretexts.orglibretexts.org Neutral species with unpaired electrons (e.g., benzylic radicals) or radical ions (e.g., radical cations). acs.orgrsc.org
Catalysis Typically involves transition metals like palladium that cycle through different oxidation states. researchgate.net Can be initiated by radical initiators, light, or transition metals capable of SET. acs.org
Solvent Effects Highly sensitive to solvent polarity, which can stabilize charged intermediates and transition states. Less predictable; can be influenced by the solvent's ability to stabilize radical ions or participate in chain transfer. acs.org

| Example Reaction | Palladium-catalyzed Suzuki-Miyaura cross-coupling to form the C-C biphenyl bond. libretexts.org | Cobalt-catalyzed reduction of the ester group to an alkane via a benzylic radical. rsc.org |

Kinetic and Thermodynamic Aspects of Reaction Systems

Thermodynamically, the formation of esters from aromatic hydrocarbons and CO2, for instance, can be slightly exothermic but is entropically disfavored, leading to a positive Gibbs free energy (ΔG°) and low equilibrium conversion under standard conditions. stanford.edu Overcoming these thermodynamic and kinetic barriers often requires the use of catalysts or highly reactive reagents. stanford.edu

Kinetically, the rates of cross-coupling reactions are highly dependent on the nature of the substrates, catalyst, ligands, and temperature. For example, in the solvolysis of related diphenylmethyl chlorides, electron-donating groups in the biphenyl ring system enhance the reaction rate by stabilizing the developing positive charge in the transition state, while electron-withdrawing groups decrease the rate. The study of such reactions allows for the determination of substituent constants that quantify these electronic effects.

Activation parameters, including activation energy (Ea) and activation entropy (ΔS‡), provide deeper insight into the transition state. For example, a study of the radical polymerization of a methacrylamide (B166291) monomer found that while the activation energy was higher than a related monomer, the rate of polymerization was faster due to a less negative (more favorable) activation entropy. acs.org In other radical reactions, such as those involving the fragmentation of radical cations, negative activation entropies and small solvent isotope effects suggest a highly ordered transition state where solvent molecules play a key role. acs.org Kinetic studies on antioxidant activity have been used to determine bond dissociation energies (BDE) and absolute rate constants for reactions with various radicals, providing a quantitative measure of reactivity. nih.gov

Table 4: Selected Kinetic and Thermodynamic Data for Related Biphenyl Systems

System/Reaction Parameter Value/Observation Significance Source(s)
Benzene Carboxylation Gibbs Free Energy (ΔG°) Positive; reaction is entropically disfavored. Indicates the reaction is not spontaneous under standard conditions and requires a driving force. stanford.edu
Solvolysis of (X-biphenylyl)benzyl chlorides Reaction Rate Electron-donating groups (e.g., -OCH₃, -CH₃) increase the rate; electron-withdrawing groups (e.g., -NO₂, -Br) decrease it. Demonstrates the transmission of electronic effects across the biphenyl system to the reaction center.
Oxidation via Radical Cation Fragmentation Activation Entropy (ΔS‡) Negative values were observed. Suggests a highly ordered, associative transition state, possibly involving solvent molecules. acs.org

| Antioxidant Activity of a Bisphenol | OH Bond Dissociation Energy (BDE) | 83.10 kcal/mol | A thermodynamic measure of the homolytic bond strength, indicating its potential as a radical scavenger. | nih.gov |

Catalytic Applications of Methyl 4 Biphenylcarboxylate and Its Derivatives

Substrate in Metal-Catalyzed Organic Transformations

The ester functionality and the biphenyl (B1667301) framework of methyl 4-biphenylcarboxylate make it a valuable starting material for a variety of metal-catalyzed reactions, enabling the synthesis of other important organic molecules.

The exhaustive reduction of esters to alkanes represents a significant challenge in organic synthesis due to the inherent stability of the carboxylate group. rsc.orgrsc.org Traditionally, this transformation required harsh reducing agents. rsc.org However, recent advancements have demonstrated the efficacy of cobalt-catalyzed systems for this purpose. rsc.orgrsc.org

This compound has been successfully used as a model substrate to explore and optimize these cobalt-catalyzed reductions. rsc.org In a notable study, a well-defined cobalt pincer complex was employed to catalyze the reduction using diethylsilane (B7801327) as the reductant and a sub-stoichiometric amount of base. rsc.org The reaction proceeds through the initial hydrosilylation of the carbonyl group to form a silyl (B83357) acetal (B89532) intermediate, which was identified by ¹H NMR and mass spectrometry. rsc.org Further reduction leads to silyl ether intermediates before yielding the final alkane product, 4-methylbiphenyl. rsc.org

Cobalt-Catalyzed Reduction of this compound

Catalyst (mol%)Reductant (equiv.)Base (mol%)TemperatureTimeKey Intermediate(s)ProductYieldCitation
Cobalt Pincer Complex (2)Diethylsilane (4)KOtBu (20)Not SpecifiedNot SpecifiedSilyl Ethers (27, 27')-66% and 8% rsc.org
Cobalt Pincer Complex (3)Diethylsilane (2)KOtBu (20)60°C2 hSilyl Acetal (28)-Detected rsc.org
Cobalt Pincer Complex (3)-KOtBu (20)Not SpecifiedNot Specified-4-Methylbiphenyl (7)90% (from silyl ether 27) rsc.org

Photoinduced decarboxylation has emerged as a powerful strategy for generating radical intermediates from carboxylic acids under mild conditions. rsc.orgresearchgate.net While direct photoinduced decarboxylation of esters like this compound is less common, the corresponding carboxylic acid, 4-biphenylcarboxylic acid, can readily participate in these reactions. chem960.comacs.org This makes the process highly relevant to the ester's derivatives.

These transformations often utilize photoredox catalysis, where a photocatalyst, upon excitation by light, initiates a single electron transfer (SET) process. rsc.orgnih.gov For instance, a metal-free system employing a photocatalyst like 4CzIPN and a hypervalent iodine reagent such as (diacetoxyiodo)benzene (B116549) (PIDA) can facilitate the decarboxylative chlorination of carboxylic acids. rsc.org The process involves the formation of a reactive radical that undergoes decarboxylation to afford an alkyl or aryl radical, which can then be trapped by a halogen source. rsc.org Another strategy involves a ligand-to-metal charge transfer (LMCT) process, where copper or iron salts coordinate to the carboxylate, and visible light excitation induces the formation of an aromatic radical. researchgate.netrsc.org These methods provide a modern alternative to traditional, harsher decarboxylation reactions. researchgate.net

Cobalt-Catalyzed Reductions of Esters to Alkanes

Role in the Design and Development of Catalytic Systems (e.g., as a ligand component)

The rigid biphenylcarboxylate structure is a valuable building block for designing ligands used in metal-organic frameworks (MOFs) and coordination polymers. rsc.orgdiva-portal.org These materials often possess unique catalytic properties. The carboxylate group can act as a robust coordinating site for metal ions, while the biphenyl unit provides a rigid spacer to construct extended, often porous, networks. rsc.orgresearchgate.net

A key example is the synthesis of the mixed-functional linker 4-phosphono-biphenyl-4′-carboxylic acid (H₃BPPA). rsc.org The synthesis of this ligand starts from 4-iodo-4′-biphenylcarboxylic acid methyl ester, a direct derivative of this compound. rsc.org This precursor is converted into a phosphonate (B1237965) ester via a nickel(II)-catalyzed reaction, which is then hydrolyzed to yield the final H₃BPPA ligand. rsc.org This ligand, featuring both a phosphonate and a carboxylate group, has been used to create coordination polymers with group 12 elements like zinc and cadmium. rsc.org The resulting materials exhibit fluorescence properties that are modulated by the coordinated metal ion. rsc.org

Furthermore, the presence of carboxylate groups within a ligand framework, whether directly bonded to the metal center or positioned nearby, has been shown to be highly beneficial for catalytic activity, particularly in water oxidation reactions. diva-portal.org These groups can act as proton acceptors or donors, facilitating proton-coupled electron transfer (PCET) pathways that lower the activation barrier for key catalytic steps. diva-portal.org The use of ligands derived from biphenylcarboxylic acid in constructing mononuclear and dinuclear ruthenium complexes has demonstrated the positive impact of the carboxylate moiety on catalytic turnover numbers and frequencies. diva-portal.org

Applications in Advanced Materials Science

Methyl 4-biphenylcarboxylate in Liquid Crystalline Systems Research

The biphenylcarboxylate moiety is a fundamental component in the design of many liquid crystalline (LC) materials due to its rigid, rod-like structure which promotes the formation of anisotropic liquid crystal phases. While this compound itself exhibits liquid crystalline properties nih.gov, its more complex derivatives are extensively studied for their advanced liquid crystal behaviors.

A prominent example is (S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate (MHPOBC), a chiral liquid crystal known for being the first compound in which tristable switching, indicative of an antiferroelectric smectic C* phase (SmC*A), was observed. researchgate.netresearchgate.net This discovery has made MHPOBC a critical model system for investigating polar smectic phases, which are crucial for applications in high-resolution displays and optical shutters. smolecule.com The research on MHPOBC and similar compounds explores how molecular self-assembly and collective polarization dynamics are influenced by thermal and electric conditions. smolecule.com

Furthermore, biphenylcarboxylate esters are used as key monomers in the synthesis of smectic liquid-crystalline polysiloxanes. acs.org These side-chain liquid crystalline polymers combine the flexibility of a polysiloxane backbone with the self-organizing properties of the biphenylcarboxylate mesogens, leading to materials with unique thermal and optical characteristics suitable for specialized applications. acs.org

Polymeric Materials and Their Performance Enhancement

The incorporation of the biphenylcarboxylate structure into polymer chains significantly enhances their performance characteristics, particularly their thermal stability, mechanical strength, and optoelectronic properties.

4-Biphenylcarboxylic acid, the precursor to this compound, is recognized as a crucial intermediate in the synthesis of high-performance polymers. Its integration into polymer matrices leads to materials with improved resistance to heat degradation and enhanced mechanical properties, making them suitable for demanding applications in the automotive and electronics industries.

The rigid biphenyl (B1667301) unit restricts the thermal motion of polymer chains, thereby increasing the energy required for thermal decomposition. This results in a higher thermal stability for the resulting polymer. Similarly, the rigid structure reinforces the polymer matrix at a molecular level, which enhances properties like tensile strength and flexibility.

Property EnhancedMechanism of Enhancement
Thermal Stability The rigid biphenyl structure restricts polymer chain mobility, increasing the degradation temperature.
Mechanical Strength The biphenylcarboxylate moiety acts as a reinforcing agent within the polymer matrix, improving tensile strength and flexibility.

Research on various polymers has demonstrated that the inclusion of aromatic structures, such as the biphenyl group, generally leads to high thermal stability. For instance, certain polyimides containing bulky aromatic groups exhibit decomposition temperatures (at 5% mass loss) well above 300°C, a property attributed to their aromatic nature. nih.gov Similarly, spiro polycycloacetals containing biphenyl-related structures show high degradation temperatures (343–370 °C) and high glass transition temperatures (179–243 °C). rsc.org

In the realm of optoelectronics, this compound and its derivatives are explored as components in the development of functional polymers for devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). chemimpex.comlookchem.com The biphenyl structure provides a conjugated system that can be tailored for specific electronic properties.

The development of organic photovoltaics often relies on a bulk heterojunction (BHJ) structure composed of electron-donating and electron-accepting materials. mdpi.com The performance of these devices is highly dependent on the molecular structure of the organic materials used. While not always the primary component, the biphenylcarboxylate motif can be incorporated into larger conjugated polymers to tune their energy levels, absorption spectra, and charge transport characteristics. mdpi.com

Thermal Stability and Mechanical Properties

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers Research

This compound serves as a precursor to 4-biphenylcarboxylic acid, which is a widely used organic linker in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands, creating porous structures with exceptionally high surface areas. nih.govresearchgate.net

The rigid, bifunctional nature of the biphenylcarboxylate ligand allows for the systematic design and construction of robust frameworks with predictable topologies. nih.govuni-duesseldorf.de These materials are investigated for a vast range of applications, including gas storage and separation, catalysis, and sensing. nih.govresearchgate.net

For example, coordination polymers have been synthesized using 4-biphenylcarboxylate and various metal ions like zinc(II). researchgate.net In some cases, biphenyl-carboxylate is used in conjunction with other functional groups, such as phosphonates, to create mixed-linker systems. These mixed-functional linkers can yield complex, multi-dimensional frameworks with unique properties. researchgate.netrsc.org The resulting MOFs and CPs can exhibit interesting luminescent properties and high thermal stability, with some decomposing only at temperatures around 400°C. researchgate.netrsc.org

MOF/CP SystemMetal IonLinker(s)Key Finding
[Zn(biphen)2(tmdp)]n Zinc(II)4-biphenylcarboxylate (biphen), trimethylenedipyridine (tmdp)Formation of a coordination polymer used for adsorptive removal of dyes. researchgate.net
Phosphonate-biphenyl-carboxylate frameworks Zinc(II), Cadmium(II)4-phosphono-biphenyl-4-carboxylateHydrothermally stable, luminescent coordination polymers with 2D and 3D structures. researchgate.netrsc.org
Europium-doped LDH Zinc(II), Aluminum(III), Europium(III)4-biphenylcarboxylateIntercalation of the biphenylcarboxylate anion into a layered double hydroxide (B78521) (LDH) structure, resulting in luminescent materials. researchgate.net

Advanced Composites and Functional Coatings

The chemical properties of this compound and its parent acid make them candidates for use in advanced composites and functional coatings. chemimpex.comlookchem.com When incorporated into a material, the biphenyl group can enhance durability, thermal resistance, and other functionalities. chemimpex.com

Exploration in Medicinal Chemistry and Biological Activity Studies

Design and Synthesis of Bioactive Analogues

The biphenyl (B1667301) scaffold of methyl 4-biphenylcarboxylate is a privileged structure in drug design, offering a versatile platform for the synthesis of bioactive analogues. nih.gov Researchers have employed various synthetic strategies to modify this core structure, aiming to enhance biological activity and explore structure-activity relationships.

A common approach involves the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of the biphenyl core by coupling a boronic acid derivative with a halide. vulcanchem.com For instance, the synthesis of methyl 2-amino-[1,1'-biphenyl]-4-carboxylate can be achieved by reacting 2-aminophenylboronic acid with methyl 4-bromobenzoate (B14158574) in the presence of a palladium catalyst. vulcanchem.com Another key synthetic method is the esterification of pre-formed carboxylic acids. vulcanchem.com For example, 4'-methyl-2-cyanobiphenyl can be hydrolyzed under acidic conditions to generate 4'-methyl-2-biphenyl carboxylate, which is then esterified to produce the final product. google.com

The synthesis of more complex analogues often involves multi-step procedures. For example, the creation of indole (B1671886) biphenylcarboxylic acids as PPARγ antagonists started with the coupling of an allyl 2,3-dimethyl-1H-indole-5-carboxylate with tert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate. amazonaws.com Similarly, the synthesis of 1,2,4-oxadiazole (B8745197) derivatives, which have shown potential as bioactive agents, can be achieved through various methods, including the oxidative cyclization of N-acyl amidines or the reaction of amidoximes with carboxylic acids. mdpi.comresearchgate.net These synthetic efforts have led to the creation of diverse libraries of this compound analogues with a wide range of potential therapeutic applications. researchgate.net

Ligand-Receptor Interaction Studies

The interaction between a ligand and its receptor is a fundamental process in pharmacology, governing the therapeutic efficacy of a drug. nih.gov The biphenylcarboxylate scaffold has been instrumental in designing ligands that can selectively bind to specific receptors. The nature of these interactions, including the formation of hydrogen bonds and hydrophobic contacts, dictates the ligand's affinity and functional activity (agonist or antagonist). nih.gov

For instance, in the development of neuropeptide Y Y4-receptor (Y4R) ligands for appetite control, the C-terminus of the endogenous ligand, pancreatic polypeptide (PP), penetrates deep into the receptor's binding pocket. nih.gov Synthetic α,γ-hexapeptides incorporating a cyclobutanecarboxyl moiety have been designed to mimic this interaction, demonstrating high binding affinity to the Y4R. nih.gov These studies highlight how modifications to the core scaffold can lead to unique ligand-receptor contacts, influencing receptor activation. nih.gov

In another example, the off-target binding of the β3-adrenergic agonist mirabegron (B1684304) to α1A-adrenoceptors was investigated. mdpi.com Docking simulations revealed that mirabegron interacts with unique positions on the α1A receptor, distinct from the primary binding pocket, explaining its lower affinity compared to specific α1A-blockers. mdpi.com Such studies are crucial for understanding and predicting the selectivity and potential side effects of drug candidates based on their molecular interactions. nih.gov

Enzyme Modulation and Inhibition Research

This compound and its derivatives have been investigated for their ability to modulate the activity of various enzymes, a key strategy in drug development. mdpi.com Enzyme inhibition can be reversible or irreversible, and understanding the mechanism of inhibition is crucial for designing effective therapeutic agents. mdpi.com

For example, derivatives of biphenylcarboxylic acid have shown inhibitory activity against enzymes like alkaline phosphatase. researchgate.net In one study, a series of zinc(II) complexes of 2-phenylbutyric acid were synthesized and screened for their enzyme inhibition potential. researchgate.net Several of these complexes demonstrated a remarkable decrease in the activity of alkaline phosphatase. researchgate.net

Furthermore, the development of dual inhibitors, targeting multiple enzymes, is a growing area of research. mdpi.com For instance, combining pharmacophores of existing drugs like donepezil (B133215) (an acetylcholinesterase inhibitor) with coumarin (B35378) structures (which inhibit monoamine oxidase) has led to the creation of hybrid molecules with dual inhibitory activity. mdpi.com While direct studies on this compound as an enzyme inhibitor are limited, its structural similarity to compounds with known inhibitory activity suggests its potential as a scaffold for designing novel enzyme modulators.

Antibacterial Research and Structure-Activity Relationships

The rise of antibiotic-resistant bacteria necessitates the development of new antibacterial agents with novel mechanisms of action. nih.gov The biphenyl scaffold has emerged as a promising framework for the design of such compounds.

A study on biphenyl-4-carboxylic acid derived esters investigated their antifungal activity against Candida species. While this compound itself did not show bioactivity, the ethyl ester derivative exhibited moderate to good activity, suggesting that increasing the length of the alkyl chain can enhance antifungal properties.

In another study, a series of biphenyl and dibenzofuran (B1670420) derivatives were synthesized and evaluated for their antibacterial activity against resistant bacterial strains. nih.gov Several compounds, such as 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol and 5-(9H-carbazol-2-yl)benzene-1,2,3-triol, showed potent inhibitory activity against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis. nih.gov The structure-activity relationship analysis indicated that the presence of strong electron-withdrawing groups and hydroxyl groups on the biphenyl rings was beneficial for antibacterial activity. nih.gov These findings underscore the potential of the biphenyl scaffold in developing new antibiotics to combat drug-resistant infections. nih.govmdpi.com

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of Methyl 4-biphenylcarboxylate are significantly influenced by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com These orbitals are key in determining the molecule's chemical reactivity and its optical and electronic characteristics. ossila.com The HOMO represents the orbital with the highest energy level that is occupied by electrons and is associated with the molecule's capacity to donate electrons. ossila.com Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher reactivity and greater potential for charge transfer within the molecule. nih.gov In derivatives of this compound, the distribution of these orbitals is often distinct. For instance, in related compounds, the HOMO can be delocalized over the electron-rich pyran ring, while the LUMO is situated on the nitrophenyl ring, indicating the pathway of intramolecular charge transfer upon electronic excitation. materialsciencejournal.org

Density Functional Theory (DFT) calculations are commonly employed to determine the energies of these orbitals and predict the electronic behavior of molecules like this compound. researchgate.netresearchgate.net For example, in a study of a similar compound, the HOMO-LUMO energy gap was calculated to be significant, indicating good electronic stability. researchgate.net The specific energies of HOMO and LUMO, and their gap, can be used to calculate various chemical reactivity parameters, such as chemical hardness, chemical potential, and electrophilicity index, which further describe the molecule's reactivity. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of this compound and correlating them with experimental findings. materialsciencejournal.org These calculations can provide valuable insights into the vibrational and electronic spectra of the molecule.

Theoretical vibrational analysis, when compared with experimental Infrared (IR) spectra, allows for the assignment of specific vibrational modes to the functional groups within the molecule. materialsciencejournal.org For instance, a strong absorbance peak around 1720 cm⁻¹ in the IR spectrum is characteristic of the C=O stretching vibration of the ester group. Similarly, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be computationally predicted and matched with experimental data to confirm the molecular structure. In the case of a related compound, methyl 4'-methylbiphenyl-4-carboxylate, the para-methyl group was observed to cause an upfield shift in the signals of adjacent aromatic protons compared to unsubstituted biphenyl (B1667301) esters.

Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis). materialsciencejournal.org These calculations can predict the maximum absorption wavelengths (λmax) and help understand the electronic transitions occurring within the molecule, such as the charge transfer from the HOMO to the LUMO. materialsciencejournal.org The solvent environment can influence these transitions, often leading to a shift in the absorption maxima, a phenomenon that can also be modeled computationally. materialsciencejournal.org The agreement between theoretical predictions and experimental data enhances the confidence in the structural and electronic characterization of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

In the solid state, the conformation is often determined by X-ray crystallography. For a derivative, methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate, the torsion angles across the ester groups were found to be approximately 178°, indicating a nearly planar (anti-periplanar) conformation for these parts of the molecule. iucr.org The dihedral angle between the two aromatic rings of the biphenyl unit in this derivative was found to be small, at 5.78 (4)°. iucr.org

Molecular dynamics (MD) simulations provide a powerful computational tool to study the conformational dynamics of molecules in different environments, such as in solution or in liquid crystalline phases. researchgate.net These simulations can reveal how the molecular shape changes over time due to thermal fluctuations and interactions with the surrounding medium. researchgate.net For instance, MD simulations of a similar liquid crystalline molecule, (S)-4-[(1-methylheptyloxycarbonyl]phenyl 4′-octyloxybiphenyl-4′-carboxylate (MHPOBC), showed that the conformation of the alkyl chains becomes more flexible in the smectic phases compared to the solid crystalline phase, leading to a change in the average molecular shape from "highly bent" to "moderately bent". researchgate.net Such simulations are essential for understanding the structure-property relationships in materials based on biphenyl derivatives.

Intermolecular Interactions and Crystal Packing Theory (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions. nih.govscirp.org This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

The analysis can be further broken down into two-dimensional fingerprint plots, which provide a detailed summary of the intermolecular contacts and their relative importance. nih.govmdpi.com For example, the presence of sharp spikes in the fingerprint plot for H⋯O/O⋯H interactions indicates the presence of hydrogen bonds. nih.gov The shape index of the Hirshfeld surface can also be used to identify π–π stacking interactions between aromatic rings, which are often indicated by the presence of adjacent red and blue triangular regions. mdpi.com Energy framework calculations can also be performed to quantify the different energy components (electrostatic, dispersion, etc.) of the intermolecular interactions. iucr.org

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations have become an indispensable tool for elucidating the mechanisms of chemical reactions and determining their energetic profiles. nih.govrsc.org These computational methods, particularly Density Functional Theory (DFT), allow chemists to explore reaction pathways, identify transition states, and calculate activation energies, providing insights that can complement and guide experimental studies. nih.gov

In the context of this compound and its derivatives, quantum chemical calculations can be used to understand their synthesis and reactivity. For example, the synthesis of this compound often involves palladium-catalyzed cross-coupling reactions. Computational studies can model the entire catalytic cycle of such reactions, helping to understand the role of the catalyst and to optimize reaction conditions for higher yields.

Furthermore, these calculations can predict the reactivity of the molecule towards different reagents. By mapping the molecular electrostatic potential (MEP), regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. nih.gov For instance, in a related compound, the oxygen atoms of the ester group were identified as potential sites for nucleophilic attack, while the aromatic rings were found to be weak electrophilic sites. iucr.org The ability to predict reaction outcomes and design new synthetic routes is a significant advantage of using quantum chemical calculations in organic chemistry. nih.gov

Ligand Binding and Molecular Docking Simulations in Drug Design

Molecular docking is a computational technique widely used in drug discovery to predict the binding orientation of a small molecule (ligand) to a protein (receptor). nih.govbohrium.com This method is crucial in structure-based drug design, as it helps to identify potential drug candidates and to understand the molecular basis of their biological activity. nih.govresearchgate.net

While specific docking studies involving this compound are not extensively detailed in the provided context, the principles of molecular docking are broadly applicable to this and similar molecules. The process involves placing the 3D structure of the ligand into the binding site of the target protein and evaluating the binding affinity using a scoring function. researchgate.net The results can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Molecular dynamics (MD) simulations can be used in conjunction with docking to refine the predicted binding poses and to assess the stability of the complex over time. nih.govchemrevlett.com MD simulations can also provide a more detailed picture of the conformational changes that may occur in both the ligand and the protein upon binding. nih.gov These computational approaches are instrumental in the early stages of drug development, allowing for the virtual screening of large compound libraries and the optimization of lead compounds to improve their potency and selectivity. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Characterization

Methodological Advancements in X-ray Crystallography for Structural Determination

X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of crystalline solids. In the case of biphenyl (B1667301) derivatives like Methyl 4-biphenylcarboxylate, this method provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

For instance, the crystal structure of a related compound, methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate, reveals a dihedral angle of 5.78 (4)° between the two aromatic rings of the biphenyl fragment. iucr.org This small dihedral angle, compared to the typical 30-45° in unsubstituted biphenyls, is attributed to the presence of bulky substituents at both ends of the molecule and intermolecular interactions such as halogen⋯oxygen contacts. iucr.org The torsion angles of the ester groups are approximately 178°, indicating a nearly planar anti-periplanar conformation. iucr.org Hirshfeld surface analysis of this derivative showed that C⋯H/H⋯C (39.3%), H⋯H (27.1%), O⋯H/H⋯O (15.4%), and Br⋯H/H⋯Br (10.6%) contacts are the most significant contributors to the crystal packing. iucr.org

In another example, the crystal structure of 4′-methyl-2-biphenylcarboxylic acid, a related compound, is characterized by centrosymmetric hydrogen-bonded dimers. amerigoscientific.com For substituted analogs like methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-4-carboxylate, X-ray crystallography helps to resolve the steric effects of the substituents. The presence of amino and fluoro groups can lead to the formation of intermolecular hydrogen bonds (N–H⋯O and C–H⋯F), which stabilize the crystal lattice, with observed torsion angles between the biphenyl rings in the range of 15–25°.

Crystal Data for a this compound Derivative
ParameterValue
Compound methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate
Molecular Formula C₂₁H₁₅BrO₄
Dihedral Angle (Biphenyl Rings) 5.78 (4)°
Ester Torsion Angle (Bromo-benzene end) 178.0 (1)°
Ester Torsion Angle (Methyl end) 176.86 (2)°

Development of Nuclear Magnetic Resonance (NMR) Techniques for Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum typically shows signals for the aromatic protons and the methyl ester protons. nih.gov In a related compound, methyl 4'-methylbiphenyl-4-carboxylate, the ¹H NMR spectrum in CDCl₃ shows characteristic peaks at δ 8.09 (d, J = 8.4 Hz, 2H) and 7.64 (d, J = 8.4 Hz, 2H) for the aromatic protons, and singlets at δ 3.94 (3H) for the methyl ester and δ 2.41 (3H) for the other methyl group.

The ¹³C NMR spectrum of methyl 4'-methylbiphenyl-4-carboxylate exhibits a signal for the ester carbonyl carbon around δ 166.9, the methyl ester carbon at δ 52.1, and the other methyl group at δ 21.6. These chemical shifts are crucial for confirming the presence of the respective functional groups. In the case of 4-biphenylcarboxylic acid, the parent carboxylic acid, the ¹³C NMR spectrum shows a signal for the carboxyl carbon at approximately δ 170 ppm.

NMR Data for this compound and a Related Compound
CompoundNucleusChemical Shift (δ ppm)Multiplicity/Coupling ConstantAssignment
Methyl 4'-methylbiphenyl-4-carboxylate ¹H8.09d, J = 8.4 Hz2 Aromatic H
¹H7.64d, J = 8.4 Hz2 Aromatic H
¹H3.94sOCH₃
¹H2.41sCH₃
¹³C166.9C=O
¹³C52.1OCH₃
¹³C21.6CH₃
4-Biphenylcarboxylic acid ¹³C~170COOH

Mass Spectrometry (MS) Applications in Mechanistic and Purity Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns. tutorchase.com

In the GC-MS analysis of this compound, the molecular ion peak is observed, confirming its molecular weight. nih.gov The NIST Mass Spectrometry Data Center reports a top peak at m/z 181, a second highest at m/z 212 (the molecular ion), and a third highest at m/z 152 for this compound. nih.gov The fragmentation pattern is characteristic of the compound's structure, with the loss of specific fragments providing clues to its composition. For instance, the loss of a methoxy (B1213986) group (-OCH₃) or a carbomethoxy group (-COOCH₃) are common fragmentation pathways for methyl esters. libretexts.org

For the related compound 4'-methyl-4-biphenylcarboxylic acid, the GC-MS data shows a top peak at m/z 212, which corresponds to the molecular ion. nih.gov The second and third highest peaks are at m/z 165 and 167, respectively, indicating characteristic fragmentation of the biphenyl carboxylic acid structure. nih.gov

Mass Spectrometry Data for this compound and a Related Compound
CompoundTechniquem/z Top Peakm/z 2nd Highestm/z 3rd Highest
This compound GC-MS181212152
4'-Methyl-4-biphenylcarboxylic acid GC-MS212165167

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Research

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

The IR spectrum of this compound and its derivatives shows characteristic absorption bands. A strong absorbance around 1720 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The IR spectrum of 4-biphenylcarboxylic acid, recorded as a KBr wafer, is also available for comparison. nih.gov For 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, the FTIR spectrum has been recorded using both KBr and ATR techniques. nih.gov

Raman spectroscopy can also be employed to study the vibrational modes of these compounds. For example, a surface-enhanced Raman scattering (SERS) study of 4-biphenylcarboxylic acid has been conducted to investigate its adsorption on metal surfaces. acs.org

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful for analyzing complex mixtures and verifying the purity of synthesized compounds.

This compound can be analyzed by reverse-phase (RP) HPLC. sielc.com A typical method uses a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometric detection (LC-MS), formic acid is often used as the modifier instead of phosphoric acid. sielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.com

LC-MS is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it highly effective for identifying and quantifying compounds in complex matrices. clinicaterapeutica.it

Advanced Characterization Techniques for Materials Applications (e.g., UV-Vis for solvatochromism, BET analysis for adsorption)

For materials science applications, other characterization techniques are employed to understand the properties of this compound and its derivatives.

UV-Vis spectroscopy can be used to study the electronic transitions in the molecule and to investigate phenomena such as solvatochromism, where the absorption or emission spectrum of a compound changes with the polarity of the solvent.

Future Research Directions and Emerging Paradigms

Sustainable Synthesis and Green Chemistry Innovations

The development of environmentally benign synthetic routes for Methyl 4-biphenylcarboxylate is a key area of future research. ijrar.orgresearchgate.net Green chemistry principles, such as the use of renewable feedstocks, safer solvents like water, and energy-efficient reaction conditions, are at the forefront of this endeavor. ijrar.orgijnc.irinnovareacademics.in

Key research directions include:

Catalysis: Exploring novel and more efficient catalysts, including biocatalysts and nanocatalysts, to lower activation energies and reduce the need for harsh reaction conditions. jetir.org The use of water-soluble nanocatalysts, for instance, has shown promise in enhancing the sustainability of related biphenyl (B1667301) syntheses.

Solvent-Free Reactions: Investigating solid-state reactions and other solvent-free methods to minimize waste and eliminate the use of hazardous organic solvents. innovareacademics.in

Renewable Resources: Developing pathways that utilize renewable starting materials, moving away from traditional petroleum-based feedstocks. ijrar.org

Atom Economy: Designing synthetic strategies that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.net One-pot synthesis methods are a notable example of this approach, simplifying processes and reducing waste.

Novel Applications in Emerging Technologies

The unique structural and electronic properties of this compound and its derivatives make them promising candidates for a variety of emerging technologies. smolecule.comlookchem.com

Future applications are being explored in:

Materials Science: The rigid biphenyl core is a valuable component in the synthesis of high-performance polymers and advanced materials with enhanced thermal stability and specific optical properties. chemimpex.com Derivatives are being investigated for use in liquid crystal displays (LCDs) and as coatings. smolecule.comchemimpex.com

Organic Electronics: Research is ongoing into the use of this compound derivatives in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as organic semiconductors. lookchem.comchemimpex.com The ability to tune the electronic properties through substitution on the biphenyl rings is a key advantage in this area.

Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the way chemical compounds are designed and studied. ijnc.ir For this compound, these computational tools can accelerate the discovery of new derivatives with tailored properties.

Key areas of application include:

Property Prediction: ML models can be trained to predict various molecular properties, such as solubility, reactivity, and toxicity, based on the compound's structure. gu.se This can significantly reduce the need for time-consuming and expensive experimental work.

Generative Models: AI can be used to generate novel molecular structures with desired characteristics, providing a starting point for the synthesis of new this compound analogs.

Reaction Optimization: Machine learning algorithms can help optimize reaction conditions to improve yields and reduce byproducts, contributing to more efficient and sustainable synthetic processes. ijnc.ir

Advanced Mechanistic Insights and Computational Modeling

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for developing more efficient and selective chemical transformations.

Future research will likely focus on:

Computational Chemistry: Using quantum chemistry and molecular dynamics simulations to model reaction pathways, transition states, and intermolecular interactions. researchgate.net This can provide valuable insights that are difficult to obtain through experimental methods alone.

Spectroscopic Analysis: Employing advanced spectroscopic techniques, in conjunction with computational predictions, to gain a more detailed understanding of the compound's structure and dynamics.

Kinetics Studies: Performing detailed kinetic experiments to elucidate the factors that control reaction rates and selectivity. acs.org

Targeted Drug Discovery and Precision Medicine Approaches

The biphenyl scaffold is a common motif in many biologically active compounds, and this compound serves as a valuable building block in medicinal chemistry.

Future research in this area will focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound derivatives and evaluating their biological activity to identify key structural features responsible for their therapeutic effects.

Fragment-Based Drug Design: Utilizing fragments of this compound to design novel inhibitors for specific biological targets, such as enzymes implicated in diseases like malaria. nih.gov

Prodrug Development: Designing prodrugs based on the this compound structure to improve the pharmacokinetic properties and targeted delivery of therapeutic agents. frontiersin.org

Precision Medicine: Developing derivatives that can be used as diagnostic tools or as targeted therapies for specific patient populations based on their genetic makeup or disease biomarkers. frontiersin.org

Interdisciplinary Research Opportunities

The future of research on this compound will increasingly rely on collaborations between different scientific disciplines.

Opportunities for interdisciplinary research include:

Chemistry and Materials Science: Collaborating to design and synthesize novel materials with tailored optical, electronic, and mechanical properties. researchgate.net

Chemistry and Biology: Working together to explore the biological activities of new derivatives and to develop new therapeutic agents. researchgate.net

Chemistry and Computer Science: Combining expertise to develop and apply AI and machine learning tools for compound design and property prediction. researchgate.net

Chemistry and Engineering: Partnering to scale up sustainable synthetic processes and to develop new applications in areas like electronics and energy.

The continued exploration of this compound and its derivatives holds immense promise for advancing fundamental science and developing innovative technologies that can address some of society's most pressing challenges.

Q & A

Q. What are the standard spectroscopic techniques for characterizing Methyl 4-biphenylcarboxylate, and how are they interpreted?

  • Methodological Answer: this compound is characterized using 1^1H NMR and EI-MS. In 1^1H NMR, the aromatic protons adjacent to the carboxylate group appear as a 2H multiplet due to coupling with neighboring protons. The EI-MS analysis shows a molecular ion peak at m/z 212 (calculated 212.08), confirming the molecular formula C14H12O2C_{14}H_{12}O_2. These techniques are critical for verifying purity and structural integrity during synthesis .

Q. What precautions are necessary for safe handling and storage of this compound in laboratory settings?

  • Methodological Answer: Personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles, must be worn. Use P95 respirators for particulate protection during weighing. Store the compound in a cool, dry environment away from incompatible materials (e.g., strong oxidizers). Contaminated waste should be segregated and disposed via certified hazardous waste services to prevent environmental release .

Q. How is this compound synthesized, and what are the critical reaction parameters?

  • Methodological Answer: A common synthesis route involves Friedel-Crafts acylation, where biphenyl reacts with methyl chloroformate in the presence of a Lewis acid catalyst (e.g., AlCl3_3). Key parameters include maintaining anhydrous conditions, precise temperature control (0–5°C to prevent side reactions), and stoichiometric excess of biphenyl to maximize yield. Post-reaction purification via recrystallization (using ethanol/water) ensures >95% purity .

Advanced Research Questions

Q. How does this compound interact with cyclodextrins, and what analytical methods are used to study these complexes?

  • Methodological Answer: The compound forms inclusion complexes with α-cyclodextrin, driven by hydrophobic interactions between the biphenyl moiety and the cyclodextrin cavity. Conductometric titration and 13^{13}C NMR are employed to determine association constants (KaK_a). For example, KaK_a values range from 10210^2 to 10310^3 M1^{-1}, depending on solvent polarity. NMR chemical shifts (e.g., upfield shifts of aromatic protons) confirm host-guest interactions .

Q. What role does this compound play in the synthesis of liquid crystalline materials?

  • Methodological Answer: The compound serves as a rigid core in calamitic liquid crystals. Functionalization at the 4-position with alkoxy chains (e.g., heptyloxy groups) enhances mesomorphic stability. Phase behavior is analyzed via polarized optical microscopy (POM) and differential scanning calorimetry (DSC). For instance, derivatives exhibit smectic phases at 120–150°C, with transition temperatures correlating with substituent chain length .

Q. How can photophysical properties of this compound derivatives be optimized for sensing applications?

  • Methodological Answer: Phosphorescence intensity is modulated by substituent effects. Sodium 4-biphenylcarboxylate, for example, shows moisture-sensitive phosphorescence under dry argon. Time-resolved spectroscopy quantifies quenching rates, with lifetimes (τ) decreasing in oxygen-rich environments. Substitution with electron-withdrawing groups (e.g., -NO2_2) enhances quantum yield by reducing non-radiative decay pathways .

Q. What strategies resolve contradictions in reported reactivity data for this compound under oxidative conditions?

  • Methodological Answer: Discrepancies in oxidation products (e.g., carboxylic acid vs. ketone formation) arise from solvent polarity and catalyst choice. In acidic media (H2_2SO4_4/CrO3_3), the methyl ester hydrolyzes to 4-biphenylcarboxylic acid. In contrast, Pd/C-mediated aerobic oxidation in toluene selectively yields 4-biphenyl ketone. Reaction monitoring via TLC and GC-MS is critical for pathway validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.